

Application Note: Generation and Characterization of Sialyl-LewisX Deficient Mouse Models

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Compound of Interest

Compound Name: *Sialyl-lewisx*

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Introduction

Sialyl-LewisX (sLeX) is a crucial tetrasaccharide carbohydrate determinant (Neu5Ac α 2-3Gal β 1-4[Fuc α 1-3]GlcNAc-R) that functions as a primary ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). This interaction is a critical initiating step in the inflammatory cascade, mediating the tethering and rolling of leukocytes on the surface of activated endothelial cells, a prerequisite for their subsequent firm adhesion and extravasation to sites of inflammation.[1][2] The development of mouse models deficient in sLeX is therefore an invaluable tool for studying the mechanisms of inflammation, lymphocyte homing, and for evaluating novel anti-inflammatory therapeutics.

This document provides a detailed protocol for the generation of sLeX knockout mice by targeting the key enzymes responsible for its synthesis and outlines methods for their phenotypic characterization.

Principle of sLeX Knockout Mouse Generation

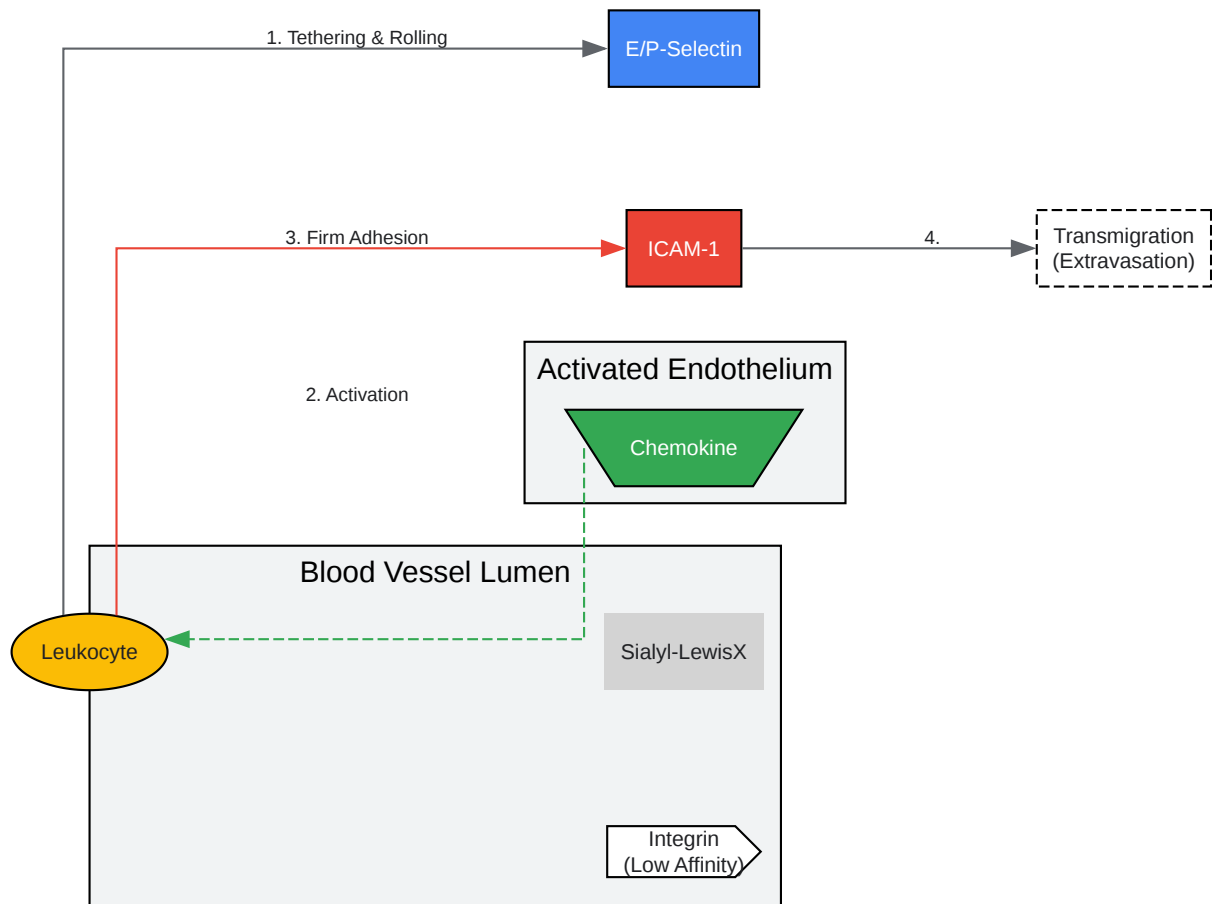
Sialyl-LewisX is not the product of a single gene. Its biosynthesis requires the sequential action of several glycosyltransferases. The final and essential step, the addition of a fucose residue in an α 1,3 linkage, is catalyzed by fucosyltransferases. In mice, two specific enzymes, Fucosyltransferase-IV (FucT-IV) and Fucosyltransferase-VII (FucT-VII), collaboratively control the synthesis of functional selectin ligands.[3] While single knockouts of either Fut4 or Fut7 result in significant adhesion defects, mice with a double knockout (DKO) of both Fut4 and Fut7 are completely deficient in selectin-mediated leukocyte rolling and exhibit a profound anti-inflammatory phenotype.[3][4]

Therefore, the most robust strategy for creating an sLeX-deficient mouse model is the simultaneous knockout of both the Fut4 and Fut7 genes using CRISPR/Cas9 technology.

Key Signaling and Experimental Workflows

Sialyl-LewisX Mediated Leukocyte Adhesion Cascade

The following diagram illustrates the multi-step process of leukocyte extravasation from the bloodstream into tissues, a process initiated by the binding of sLeX to selectins.

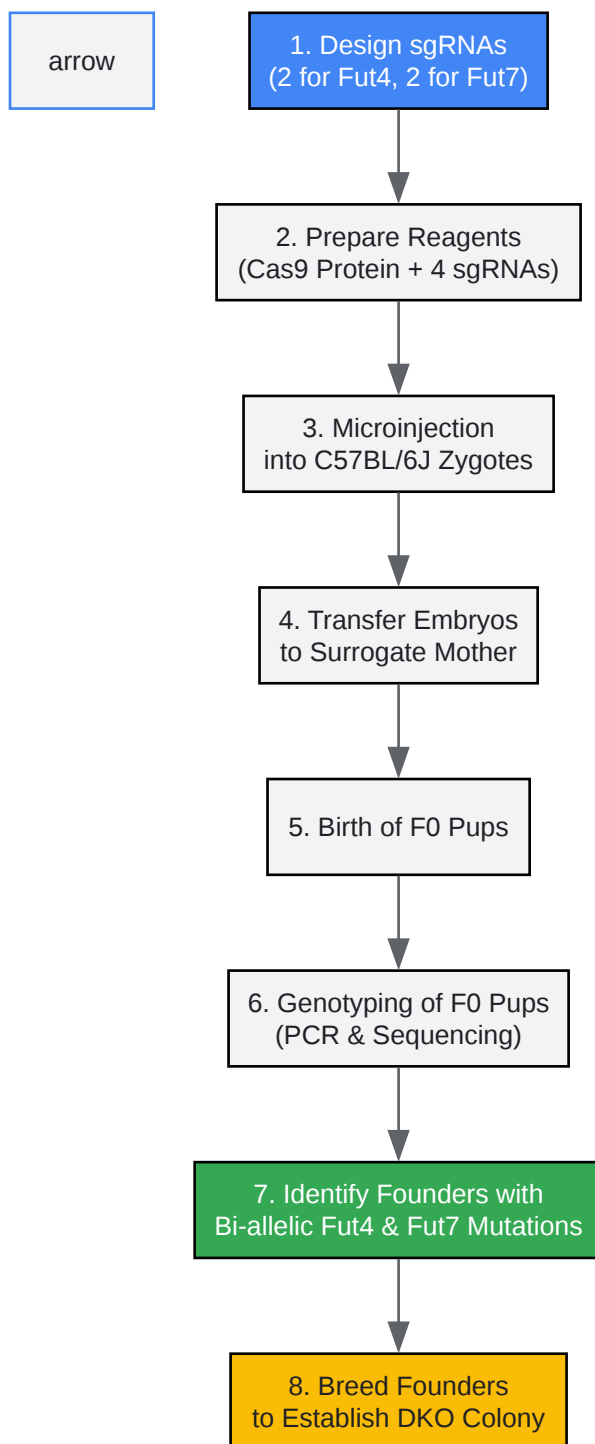


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Caption: The leukocyte adhesion cascade initiated by sLeX-selectin binding.

Workflow for Generating Fut4/Fut7 DKO Mice via CRISPR-Cas9

This diagram outlines the major steps involved in creating the double-knockout mouse model from initial design to colony establishment.

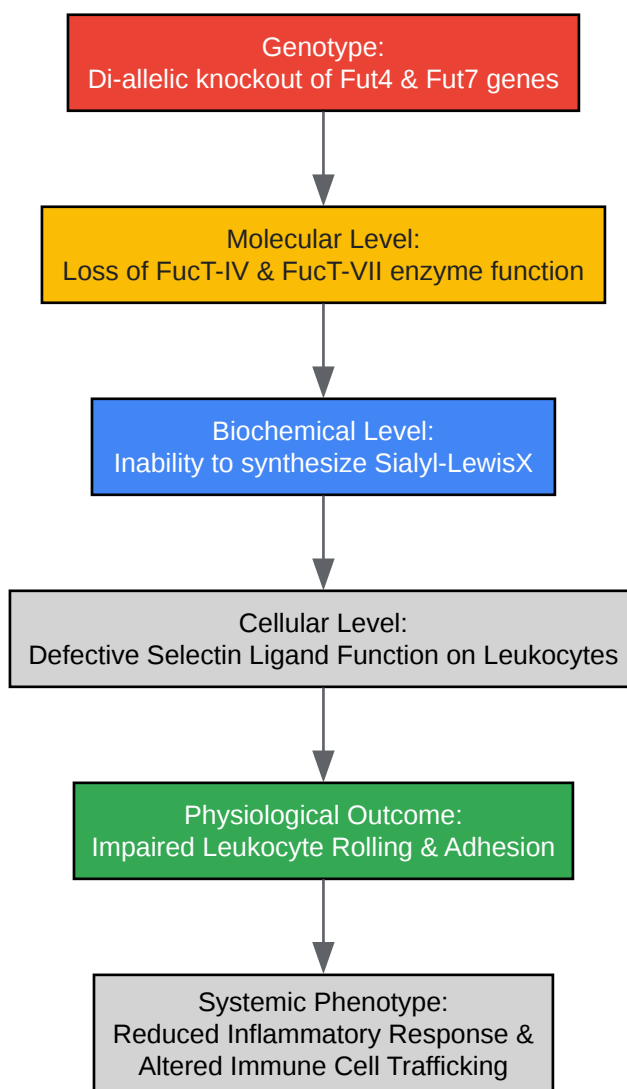


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Caption: Workflow for CRISPR-Cas9 mediated double gene knockout.

Genotype-to-Phenotype Relationship in sLeX Knockout Models

This diagram illustrates the direct causal chain from the genetic modification to the observable physiological outcomes.



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Caption: Logical flow from gene knockout to systemic phenotype.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Generation of Fut4/Fut7 DKO Mice

This protocol describes the generation of double knockout mice by microinjecting CRISPR-Cas9 ribonucleoproteins (RNPs) into zygotes.[5]

A. Design of single guide RNAs (sgRNAs)

- Identify target exons early in the coding sequence of murine Fut4 and Fut7 genes (e.g., exon 1 or 2).
- Use a validated online design tool (e.g., CHOPCHOP, CRISPOR) to identify candidate sgRNA sequences targeting these exons.
- Select two distinct sgRNAs per gene with high predicted on-target efficiency and low off-target scores.

B. Preparation of CRISPR/Cas9 Reagents

- Synthesize or purchase high-purity synthetic sgRNAs for the four selected target sites.
- Obtain high-purity, recombinant Cas9 nuclease.
- On the day of microinjection, prepare the RNP injection mix in microinjection buffer (e.g., 10 mM Tris, 0.1 mM EDTA, pH 7.4). A typical final concentration is 100 ng/μL Cas9 protein and 50 ng/μL of the sgRNA pool (12.5 ng/μL of each of the four sgRNAs).
- Incubate the mixture at 37°C for 10-15 minutes to allow RNP complex formation. Centrifuge briefly before use.

C. Zygote Microinjection and Embryo Transfer

- Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
- Perform pronuclear or cytoplasmic microinjection of the RNP solution into the harvested zygotes.
- Culture the injected zygotes overnight to the 2-cell stage.

- Surgically transfer the viable 2-cell embryos into the oviducts of pseudopregnant surrogate female mice.

D. Screening of Founder (F0) Mice

- At 10-14 days of age, obtain tail biopsies from the resulting F0 pups.
- Isolate genomic DNA from the biopsies.
- Perform PCR using primers that flank the sgRNA target sites for both Fut4 and Fut7.
- Analyze PCR products by Sanger sequencing to identify pups with insertions or deletions (indels) that result in frameshift mutations.
- Identify founder mice that carry bi-allelic frameshift mutations in both the Fut4 and Fut7 genes. These are the F0 DKO mice.

E. Colony Establishment

- Breed the identified F0 DKO founders with wild-type mice to establish heterozygous F1 lines and confirm germline transmission.
- Intercross F1 heterozygotes to generate homozygous F2 Fut4^{-/-} Fut7^{-/-} DKO mice and wild-type littermate controls.

Protocol 2: Phenotypic Analysis via Intravital Microscopy of Leukocyte Rolling

This protocol details the in vivo analysis of leukocyte-endothelial interactions in the cremaster muscle microcirculation of anesthetized mice.[\[6\]](#)[\[7\]](#)

A. Animal Preparation and Anesthesia

- Anesthetize an adult male Fut4/Fut7 DKO mouse and a wild-type littermate control (e.g., with an intraperitoneal injection of ketamine/xylazine).
- To induce an inflammatory response, administer an intrascrotal injection of TNF- α (e.g., 500 ng in 0.3 mL saline) 2-4 hours prior to the procedure.[\[8\]](#)

- Administer the fluorescent dye Rhodamine 6G (0.05% in saline) via tail vein or retro-orbital injection to visualize leukocytes in vivo.[9]

B. Surgical Preparation of Cremaster Muscle

- Make a small incision in the scrotum to expose the cremaster muscle.
- Carefully exteriorize the muscle, preserving the vascular and nerve supply.
- Pin the tissue flat over a transparent pedestal on a specialized microscope stage.
- Continuously superfuse the exposed tissue with warmed (37°C), bicarbonate-buffered saline to maintain tissue viability.

C. Intravital Microscopy and Data Acquisition

- Visualize the cremasteric microcirculation using an upright microscope equipped for fluorescence imaging (e.g., 20x water-immersion objective).
- Select post-capillary venules (20-50 μm in diameter) for observation.
- Record digital video sequences (e.g., 1-2 minutes per venule) from several vessels in each mouse.

D. Offline Data Analysis

- Leukocyte Rolling Flux: Count the number of fluorescently-labeled leukocytes rolling past a defined line perpendicular to the vessel axis over a 1-minute period.
- Leukocyte Rolling Velocity: Measure the time it takes for individual rolling leukocytes to travel a known distance (e.g., 100 μm) along the vessel wall. Calculate the velocity ($\mu\text{m}/\text{s}$).[6]
- Adherent Leukocytes: Count the number of leukocytes that remain stationary for at least 30 seconds within a 100 μm segment of the venule.[9]
- Compare the quantitative data between DKO and wild-type mice.

Expected Results and Data Presentation

Mice deficient in both Fut4 and Fut7 are expected to show a dramatic reduction or complete absence of leukocyte rolling and adhesion in response to inflammatory stimuli.

Table 1: Representative Phenotypic Data from sLeX-Deficient Models

This table summarizes typical quantitative results obtained from characterizing fucosyltransferase-deficient mice, demonstrating the impact on leukocyte function.

Parameter	Wild-Type (WT)	Fut4 ^{-/-} Fut7 ^{-/-} (DKO)	Data Source Reference
Leukocyte Rolling on P-selectin			
Rolling Interaction	Robust	Reduced by ~95%	[10]
Median Rolling Velocity (HL-60 cells)	7.7 $\mu\text{m/s}$	14.1 $\mu\text{m/s}$	[10]
Inflammation-Dependent Leukocyte Recruitment			
Neutrophil Infiltration (Thioglycollate)	Normal	Severely Impaired / Extinguished	[3][11]
Lymphocyte Homing to Peripheral Lymph Nodes			
Homing Efficiency	100% (Baseline)	Severely Impaired / Revoked	[3]

Note: Data are compiled and representative of findings in the literature. Absolute values can vary based on the specific inflammatory model and experimental conditions.

Table 2: Expected Outcomes of Genotyping Analysis for F0 Founders

This table illustrates the potential genotypes to be identified during the screening of founder mice after CRISPR/Cas9 microinjection.

Founder Mouse ID	Fut4 Gene Status	Fut7 Gene Status	Outcome
F0-01	+/- (Heterozygous indel)	+/+ (Wild-Type)	Not a DKO founder
F0-02	-/- (Bi-allelic indel)	+/- (Heterozygous indel)	Not a DKO founder
F0-03	+/+ (Wild-Type)	+/+ (Wild-Type)	Unedited (Wild-Type)
F0-04	-/- (Bi-allelic indel)	-/- (Bi-allelic indel)	Successful DKO Founder
F0-05	Mosaic (multiple alleles)	-/- (Bi-allelic indel)	Mosaic; breed to test germline transmission

Conclusion

The generation of Fut4/Fut7 double knockout mice provides a powerful and specific model for studying the biological roles of **Sialyl-LewisX**. By eliminating the capacity for sLeX synthesis, these mice exhibit profound defects in selectin-mediated cell adhesion, leading to impaired leukocyte recruitment during inflammation and altered lymphocyte trafficking. The detailed protocols and expected outcomes described in this application note serve as a comprehensive guide for researchers aiming to develop and characterize these models for fundamental research and for the preclinical evaluation of novel therapeutics targeting the selectin adhesion pathway.

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